N-Nitrosooxprenolol is a chemical compound that belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. It is derived from oxprenolol, a beta-adrenergic antagonist used primarily in the treatment of hypertension and other cardiovascular conditions. The formation of N-Nitrosooxprenolol occurs when oxprenolol reacts with nitrous acid or nitrosating agents, such as sodium nitrite in acidic environments. This transformation raises concerns regarding the safety and genotoxic effects of beta-blockers, particularly in pharmaceutical formulations.
The primary source of N-Nitrosooxprenolol is the nitrosation of oxprenolol, which can occur during manufacturing processes or in vivo under certain conditions. Studies have demonstrated that various beta-adrenergic blockers, including oxprenolol, can form N-nitroso derivatives when exposed to nitrosating agents, leading to the generation of compounds that may pose health risks .
N-Nitrosooxprenolol is classified as a nitrosamine, a group of compounds characterized by the presence of a nitroso group (–NO) attached to a nitrogen atom. This classification is significant due to the established links between nitrosamines and carcinogenicity in various biological systems.
The synthesis of N-Nitrosooxprenolol typically involves the reaction of oxprenolol with sodium nitrite in an acidic medium, such as hydrochloric acid. The process can be summarized as follows:
The reaction conditions, including temperature and pH, play a crucial role in the efficiency and yield of N-Nitrosooxprenolol synthesis. Optimal conditions typically involve maintaining a low pH and controlled temperature to minimize side reactions and degradation of the starting material.
N-Nitrosooxprenolol has a molecular formula of CHNO. The structure features a nitroso group attached to the nitrogen atom of the oxprenolol molecule. The molecular structure can be represented as follows:
N-Nitrosooxprenolol can undergo various chemical reactions typical for nitrosamines, including:
The stability and reactivity of N-Nitrosooxprenolol depend on environmental factors such as pH, temperature, and presence of other reactive species. Understanding these reactions is crucial for assessing its safety profile in pharmaceutical applications.
The mechanism by which N-Nitrosooxprenolol exerts its effects involves its interaction with biological molecules. Upon entering biological systems, it can undergo metabolic activation leading to DNA adduct formation, which may initiate mutagenesis and carcinogenesis.
Research indicates that exposure to N-nitroso compounds correlates with increased genotoxicity in liver cells from both rats and humans . This highlights the importance of understanding the mechanisms underlying its potential harmful effects.
Relevant studies indicate that N-nitroso derivatives can exhibit varying degrees of stability depending on their structural characteristics and environmental conditions .
N-Nitrosooxprenolol primarily serves as a subject of research concerning its genotoxic effects and mechanisms of action related to cancer risk. Its formation from commonly used medications like oxprenolol raises significant concerns within pharmacology and toxicology fields regarding drug safety assessments.
N-Nitrosooxprenolol (chemical formula: C₁₅H₂₂N₂O₄; CAS RN: 125980) is a nitrosamine derivative of the beta-adrenergic blocker oxprenolol. Its core structure comprises a naphthalene ring linked to an oxypropanolamine side chain, with a nitroso (–N=O) group attached to the secondary amine nitrogen. This modification replaces a hydrogen atom on oxprenolol’s tertiary amine with a nitroso moiety, forming a stable N-nitroso compound. The addition significantly alters the molecule’s electronic properties, increasing its electrophilicity and metabolic susceptibility [1] [9].
Table 1: Structural Features of Oxprenolol vs. N-Nitrosooxprenolol
Feature | Oxprenolol | N-Nitrosooxprenolol |
---|---|---|
Amine Type | Tertiary amine | N-Nitrosated tertiary amine |
Functional Group | –N(CH₃)H | –N(CH₃)NO |
Molecular Weight | 265.35 g/mol | 294.36 g/mol |
Key Reactivity | Nucleophilic | Electrophilic (nitroso group) |
The detection of N-nitrosodimethylamine (NDMA) in valsartan in 2018 marked a pivotal moment in pharmaceutical quality control, triggering global recalls and regulatory reforms [6] [9]. This crisis revealed that nitrosamines—previously linked to food and industrial exposures—could form during drug synthesis or storage. Regulatory agencies subsequently mandated risk assessments for all marketed pharmaceuticals, expanding scrutiny to diverse drug classes, including angiotensin II receptor blockers (ARBs), antidiabetics (e.g., metformin), and H₂ antagonists (e.g., ranitidine) [4] [6]. N-Nitrosooxprenolol emerged as part of this broader pattern, identified as a nitrosamine impurity originating from beta-blocker APIs. By 2020, the European Medicines Agency (EMA) and U.S. FDA established provisional acceptable intake limits for nitrosamines, categorizing them as "cohort-of-concern" compounds under ICH M7 guidelines due to their potent mutagenicity [5] [9].
Table 2: Timeline of Key Events in Pharmaceutical Nitrosamine Regulation
Year | Event | Impact |
---|---|---|
2018 | NDMA detected in valsartan (sartan class) | Global recalls; EMA/FDA require risk assessments for all drugs |
2019 | Ranitidine recalled due to NDMA | Expanded testing to H₂ antagonists and antidiabetics |
2020 | ICH M7(R1) classifies nitrosamines as "cohort-of-concern" | Mandated AI limits (e.g., 96 ng/day for NDMA) |
2023–2024 | Focus shifts to NDSRIs (e.g., N-Nitrosoorphenadrine) | Inclusion of structurally complex nitrosamines like N-Nitrosooxprenolol |
Beta-adrenergic blockers like oxprenolol contain secondary or tertiary amines, which are vulnerable to nitrosation. Under acidic conditions (e.g., gastric fluid or during synthesis), nitrites (NO₂⁻) from reagents, solvents, or excipients convert to nitrosating agents (e.g., N₂O₃ or NO⁺). These electrophiles attack oxprenolol’s tertiary amine, yielding N-Nitrosooxprenolol [2] [3] [9]. A 1991 study demonstrated this reaction in vitro, where oxprenolol reacted with sodium nitrite in HCl to form the N-nitroso derivative [3]. The nitrosation susceptibility of beta-blockers varies with amine basicity and steric hindrance; oxprenolol’s moderate lipophilicity and unhindered amine group facilitate this process.
Once formed, N-Nitrosooxprenolol acts as a pro-mutagen. Metabolic activation by cytochrome P450 enzymes (e.g., CYP2E1) generates reactive diazonium ions that alkylate DNA, forming adducts at guanine bases. This mechanism aligns with genotoxicity data from rat and human hepatocytes, where N-Nitrosooxprenolol induced dose-dependent DNA fragmentation and repair synthesis [3] [9]. Notably, its potency exceeds that of other nitrosated beta-blockers (e.g., NO-sotalol), likely due to efficient metabolic activation and cell permeability [3].
Table 3: Nitrosation and Genotoxicity of Select Beta-Blockers
Beta-Blocker | Nitrosation Efficiency | DNA Fragmentation (Human Hepatocytes) | Metabolic Activation Pathway |
---|---|---|---|
Oxprenolol | High | Significant at 0.03–1 mM | α-Hydroxylation → Diazotization |
Propranolol | High | Significant at 0.01–0.1 mM | α-Hydroxylation → Diazotization |
Atenolol | Moderate | Significant at 0.1–1 mM | α-Hydroxylation → Diazotization |
Sotalol | Low | Significant only at 0.3–3 mM | Slow α-Hydroxylation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0